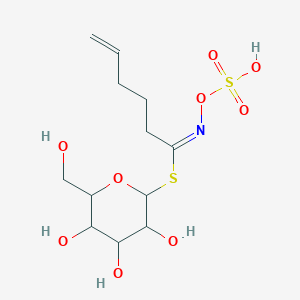

Glucobrassicanapin

描述

This compound has been reported in Brassica oleracea, Brassica incana, and other organisms with data available.

Structure

3D Structure

属性

CAS 编号 |

19041-10-2 |

|---|---|

分子式 |

C12H21NO9S2 |

分子量 |

387.4 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate |

InChI |

InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1 |

InChI 键 |

XMJFVIGTHMOGNZ-AHMUMSBHSA-N |

手性 SMILES |

C=CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Glucobrassicanapin Biosynthesis Pathway in Brassica napus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the Brassicaceae family, including the economically significant oilseed crop, Brassica napus. Upon enzymatic hydrolysis by myrosinase, GSLs break down into various bioactive compounds, such as isothiocyanates, which have been recognized for their roles in plant defense and their potential anti-carcinogenic properties in humans. Glucobrassicanapin, a C5 aliphatic glucosinolate derived from methionine, is a prominent GSL in B. napus. Understanding its biosynthetic pathway is crucial for the targeted breeding of B. napus cultivars with desirable GSL profiles for nutritional improvement and for exploring its derivatives as potential therapeutic agents.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Brassica napus, detailing the enzymatic steps, genetic regulation, and relevant experimental protocols.

This compound Biosynthesis Pathway

The biosynthesis of this compound from the amino acid methionine is a multi-step process that can be broadly categorized into three key stages: side-chain elongation, core structure formation, and secondary side-chain modification.[1][2][3][4]

Side-Chain Elongation of Methionine

The initial phase involves the extension of the methionine side chain. This is an iterative process where a series of enzymes add methylene groups to the precursor amino acid. For this compound, this involves three cycles of chain elongation. The key enzymes in this stage include:

-

Branched-chain aminotransferase (BCAT): Catalyzes the deamination of methionine to its corresponding α-keto acid.

-

Methylthioalkylmalate Synthase (MAM): Catalyzes the condensation of the α-keto acid with acetyl-CoA. The MAM1 gene is particularly important for the synthesis of C4 and C5 aliphatic GSLs.

-

Isopropylmalate Isomerase (IPMI): Involved in the isomerization of the resulting intermediate.

-

Isopropylmalate Dehydrogenase (IMDH): Catalyzes the oxidative decarboxylation to yield the chain-elongated α-keto acid.

-

Branched-chain aminotransferase (BCAT): The final step in each elongation cycle is the transamination of the α-keto acid to form the chain-elongated amino acid, dihomomethionine, which serves as the precursor for this compound.

Core Glucosinolate Structure Formation

The chain-elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure through a series of reactions catalyzed by a group of well-characterized enzymes:

-

Cytochrome P450 monooxygenases (CYP79F1 and CYP83A1): CYP79F1 converts dihomomethionine to the corresponding aldoxime.[2] CYP83A1 then oxidizes the aldoxime to a thiohydroximic acid intermediate.

-

Glutathione S-transferase (GST), γ-glutamyl peptidase (GGP1), and C-S lyase (SUR1): These enzymes are involved in the conjugation of the thiohydroximic acid with glutathione and subsequent processing to form a thiohydroximate.

-

UDP-glucosyltransferase (UGT74B1): This enzyme glycosylates the thiohydroximate to form desulfothis compound.

-

Sulfotransferase (SOT): The final step in the core structure formation is the sulfation of desulfothis compound by a sulfotransferase, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, to yield this compound.

Secondary Side-Chain Modification

Following the formation of the core glucosinolate structure, the side chain can undergo further modifications, such as hydroxylation and desaturation, to create a diverse array of GSLs. However, for this compound, the primary structure is typically not further modified.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of aliphatic glucosinolates, including this compound, is tightly regulated at the transcriptional level. The key regulators are a group of R2R3-MYB transcription factors. In B. napus, MYB28 is a master regulator that positively controls the expression of several genes involved in the aliphatic GSL biosynthetic pathway, including MAM1, CYP79F1, and CYP83A1.[5][6][7][8] Natural variations and artificial selection at the BnaC2.MYB28 locus have been shown to modulate the seed glucosinolate content in B. napus.[5][6]

Quantitative Data on Glucosinolate Content in Brassica napus

The concentration of this compound and other glucosinolates in B. napus can vary significantly depending on the cultivar, tissue type, developmental stage, and environmental conditions.

| Glucosinolate | Tissue | Cultivar/Condition | Concentration (µmol/g dry weight) | Reference |

| This compound (GBN) | Leaves | Nabicol (B. napus) | Varies with selection programs | [9][10] |

| Roots | Four cultivars | Tended to decrease or remain steady with maturation | [11] | |

| Total Aliphatic GSLs | Leaves | High-GSL accessions | Higher than low-GSL accessions | [2] |

| Total GSLs | Seeds | '00' cultivars | <30 µmol/g | [2] |

| Progoitrin & Gluconapin | Seeds | Single-low cultivars | Present | [11] |

| Progoitrin & Gluconapin | Seeds | Double-low cultivar 'Kirariboshi' | Almost none | [11] |

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC

This protocol is adapted from established methods for the analysis of desulfoglucosinolates.[12][13][14][15]

a. Extraction:

-

Freeze-dry plant material (e.g., leaves, seeds) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol pre-heated to 70°C.

-

Vortex vigorously and incubate at 70°C for 20 minutes in a water bath.

-

Centrifuge at 3,000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction with another 1 mL of 70% methanol and combine the supernatants.

b. Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25 resin.

-

Apply the methanolic extract to the column. The glucosinolates will bind to the resin.

-

Wash the column with water and then with a sodium acetate buffer.

-

Add a purified sulfatase solution (from Helix pomatia) to the column and incubate overnight at room temperature to cleave the sulfate group.[12][14][15]

-

Elute the desulfoglucosinolates from the column with ultrapure water.

c. HPLC Analysis:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[12]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).[13]

-

Detection: UV detector at 229 nm.[13]

-

Quantification: Use an internal standard (e.g., sinigrin) and create a calibration curve with known standards to quantify the concentration of individual desulfoglucosinolates.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of key biosynthetic genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from B. napus tissues using a commercial kit or a standard Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

b. qRT-PCR:

-

Design gene-specific primers for target genes (BnMYB28, BnMAM1, BnCYP79F1, BnUGT74B1, etc.) and a reference gene (e.g., actin).

-

Prepare a reaction mixture containing cDNA template, primers, and a SYBR Green master mix.

-

Perform the qRT-PCR reaction in a real-time PCR system.

-

Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Visualizations

This compound Biosynthesis Pathway

Caption: this compound biosynthesis pathway in B. napus.

Experimental Workflow for Glucosinolate Analysis

Caption: Workflow for glucosinolate extraction and HPLC analysis.

Conclusion

The biosynthesis of this compound in Brassica napus is a well-defined pathway involving a series of enzymatic reactions and is primarily regulated by the MYB28 transcription factor. A thorough understanding of this pathway is essential for the genetic improvement of B. napus to enhance its nutritional value and for harnessing the potential health benefits of its bioactive breakdown products. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately quantify glucosinolates and study the expression of the genes involved in their synthesis. Further research into the kinetic properties of the biosynthetic enzymes and the intricate regulatory networks will pave the way for more precise metabolic engineering of glucosinolate profiles in this important crop.

References

- 1. Deciphering the heterogeneous glucosinolates composition in leaves and seeds: strategies for developing Brassica napus genotypes with low seed glucosinolates content but high leaf glucosinolates content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic architecture of glucosinolate variation in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissection of genetic architecture for glucosinolate accumulations in leaves and seeds of Brassica napus by genome‐wide association study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural variation and artificial selection at the BnaC2.MYB28 locus modulate Brassica napus seed glucosinolate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural variation and artificial selection at the BnaC2.MYB28 locus modulate Brassica napus seed glucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 9. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Key Enzymes in the Glucobrassicanapin Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core enzymes involved in the metabolic pathway of Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassicaceae species. This document details the biosynthetic and catabolic enzymes, presenting quantitative data, experimental protocols, and pathway visualizations to support research and development in this field.

Introduction to the this compound Metabolic Pathway

This compound is a secondary metabolite derived from the amino acid methionine through a multi-step enzymatic pathway. The biosynthesis of this compound, like other aliphatic glucosinolates, can be divided into three distinct stages:

-

Chain Elongation: The side chain of methionine is elongated through a series of iterative cycles.

-

Core Structure Formation: The elongated amino acid is converted into the characteristic glucosinolate core structure.

-

Secondary Modification: The core structure can undergo further modifications to create a diverse array of glucosinolates.

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, releasing bioactive compounds that are of interest for their roles in plant defense and potential applications in human health.

Key Biosynthetic Enzymes

The biosynthesis of this compound involves a suite of enzymes, each playing a critical role in the step-wise assembly of the molecule.

Chain Elongation Enzymes

The initial phase of this compound biosynthesis involves two cycles of chain elongation starting from homomethionine. This process is catalyzed by a set of enzymes homologous to those in the leucine biosynthesis pathway.

-

Branched-chain aminotransferase (BCAT): Initiates the cycle by converting the amino acid to its corresponding 2-oxo acid.

-

Methylthioalkylmalate Synthase (MAM): Catalyzes the condensation of the 2-oxo acid with acetyl-CoA. The MAM3 isoform, in particular, exhibits broad substrate specificity and is a key determinant of the final chain length of the glucosinolate.[1][2]

-

Isopropylmalate Isomerase (IPMI): Catalyzes the isomerization of the resulting malate derivative.

-

Isopropylmalate Dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation to yield the chain-elongated 2-oxo acid.[3][4]

Core Structure Formation Enzymes

Once the dihomomethionine precursor is synthesized, it enters the core glucosinolate biosynthesis pathway.

-

Cytochrome P450 monooxygenases (CYP79s): The CYP79F1 and CYP79F2 enzymes are responsible for converting chain-elongated methionine derivatives into their corresponding aldoximes. Specifically, CYP79F1 can metabolize mono- to hexahomomethionine.[5][6]

-

Cytochrome P450 monooxygenases (CYP83s): CYP83A1 metabolizes the aliphatic aldoximes.[7]

-

UDP-glucosyltransferase (UGT74s): UGT74C1 is believed to play a role in the S-glucosylation of aliphatic thiohydroximates.[8]

-

Sulfotransferase (SOT): The final step in core structure formation is the sulfation of the desulfoglucosinolate, catalyzed by a sulfotransferase.

Key Catabolic Enzyme: Myrosinase

Myrosinase (a β-thioglucosidase) is the enzyme responsible for the hydrolysis of this compound and other glucosinolates. This reaction occurs when plant tissue is damaged, bringing the enzyme into contact with its substrate, which is typically stored separately in intact cells. The hydrolysis of this compound yields glucose and an unstable aglycone that rearranges to form isothiocyanates and other bioactive compounds.

Quantitative Data on Key Enzymes

The following table summarizes available quantitative data for the key enzymes in the this compound metabolic pathway. It is important to note that kinetic parameters can vary depending on the specific isoform, substrate, and experimental conditions.

| Enzyme Family | Specific Enzyme (Organism) | Substrate | Km | kcat | Optimal pH | Optimal Temperature (°C) |

| Chain Elongation | ||||||

| MAM | MAM3 (Arabidopsis thaliana) | 4-methylthio-2-oxobutanoic acid | 932 µM | - | 8.0 | 32 |

| 9-methylthio-2-oxononanoic acid | 81 µM | - | ||||

| Core Structure | ||||||

| CYP83 | CYP83A1 (Arabidopsis thaliana) | Indole-3-acetaldoxime | 150 ± 15 µM | 140 ± 10 min-1 | - | - |

| CYP83B1 (Arabidopsis thaliana) | Indole-3-acetaldoxime | 3.1 ± 0.4 µM | 52 ± 2 min-1 | - | - | |

| Catabolism | ||||||

| Myrosinase | Myrosinase (Brassica oleracea var. italica) | Sinigrin | 0.086 mM | - | <5.0 | 40 |

Note: Data for some enzymes with their specific substrates in the this compound pathway are limited. The provided data may be for related substrates or enzyme homologs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of enzyme function. Below are outlines of common methodologies for the key enzymes in the this compound pathway.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

General Protocol Outline:

-

Cloning: The coding sequence of the target enzyme (e.g., MAM3, CYP79F1, UGT74C1) is cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG). For P450 enzymes, co-expression with a P450 reductase and supplementation with a heme precursor may be necessary.[1]

-

Cell Lysis: The cells are harvested and lysed to release the recombinant protein.

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like size-exclusion chromatography may be employed to achieve higher purity.

Enzyme Activity Assays

5.2.1. Methylthioalkylmalate Synthase (MAM) Activity Assay

Principle: The assay measures the condensation of a 2-oxo acid and acetyl-CoA. The release of Coenzyme A can be monitored spectrophotometrically using a reagent like 4,4'-dithiodipyridine (DTDP).

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), a divalent cation (e.g., MgCl2), DTDP, the 2-oxo acid substrate, and acetyl-CoA.[9]

-

Initiate the reaction by adding the purified MAM enzyme.

-

Monitor the increase in absorbance at 324 nm, which corresponds to the formation of the CoA-DTDP adduct.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Perform the assay at various substrate concentrations to determine kinetic parameters.

5.2.2. Isopropylmalate Dehydrogenase (IPMDH) Activity Assay

Principle: The oxidative decarboxylation of the 3-malate derivative is coupled to the reduction of NAD+ to NADH. The formation of NADH can be monitored spectrophotometrically at 340 nm.[10]

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl2, KCl, and NAD+.[10]

-

Add the 3-(methylthio)alkylmalate substrate.

-

Initiate the reaction by adding the purified IPMDH enzyme.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the initial reaction velocity and determine kinetic parameters.

5.2.3. Cytochrome P450 (CYP79F1, CYP83A1) Activity Assay

Principle: The activity of P450 enzymes can be determined by measuring the consumption of the substrate or the formation of the product using methods like HPLC or LC-MS.

Protocol Outline:

-

Prepare a reaction mixture containing the purified P450 enzyme (in microsomes or reconstituted with a reductase), buffer (e.g., Tricine, pH 8.1), and the amino acid or oxime substrate.[7]

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at an optimal temperature (e.g., 29°C) for a defined period.[7]

-

Stop the reaction (e.g., by adding an organic solvent).

-

Analyze the reaction mixture by HPLC or LC-MS to quantify the substrate and product.

5.2.4. UDP-glucosyltransferase (UGT74C1) Activity Assay

Principle: The transfer of a glucose moiety from UDP-glucose to the thiohydroximate substrate is measured. This can be done using a radiolabeled UDP-glucose and quantifying the radiolabeled product.

Protocol Outline:

-

Prepare a reaction mixture containing buffer, the thiohydroximate substrate, and radiolabeled UDP-[14C]glucose.

-

Initiate the reaction by adding the purified UGT74C1 enzyme.

-

Incubate the reaction and then stop it (e.g., with acid).

-

Separate the radiolabeled product from the unreacted UDP-[14C]glucose using a suitable method (e.g., chromatography).

-

Quantify the radioactivity in the product fraction to determine enzyme activity.

5.2.5. Myrosinase Activity Assay

Principle: The hydrolysis of this compound releases glucose. The rate of glucose production can be measured using a coupled enzyme assay (e.g., glucose oxidase/peroxidase).

Protocol Outline:

-

Prepare a reaction mixture containing buffer, this compound, and the myrosinase enzyme.

-

Incubate the reaction at the optimal temperature.

-

At various time points, take aliquots and stop the myrosinase reaction (e.g., by boiling).

-

Add a glucose oxidase/peroxidase reagent containing a chromogen.

-

Measure the absorbance at the appropriate wavelength to determine the concentration of glucose produced.

Pathway and Workflow Visualizations

The following diagrams illustrate the this compound metabolic pathway and a general experimental workflow for enzyme characterization.

Caption: this compound Biosynthesis and Breakdown Pathway.

Caption: General Workflow for Enzyme Characterization.

References

- 1. Protein Expression and Purification [protocols.io]

- 2. Frontiers | Characterization of Arabidopsis CYP79C1 and CYP79C2 by Glucosinolate Pathway Engineering in Nicotiana benthamiana Shows Substrate Specificity Toward a Range of Aliphatic and Aromatic Amino Acids [frontiersin.org]

- 3. Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome p450 CYP79F1 from arabidopsis catalyzes the conversion of dihomomethionine and trihomomethionine to the corresponding aldoximes in the biosynthesis of aliphatic glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP83A1 and CYP83B1, Two Nonredundant Cytochrome P450 Enzymes Metabolizing Oximes in the Biosynthesis of Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Mechanism of Arabidopsis Isopropylmalate Dehydrogenase Helps to Understand Amino Acid and Glucosinolate Biosynthesis♦: Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana. INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Identification of Glucobrassicanapin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicanapin, a member of the glucosinolate family of plant secondary metabolites, has been a subject of scientific interest for its role in plant defense and its potential implications for human health. This technical guide provides a detailed historical perspective on the identification of this compound, focusing on the pioneering experimental work that led to its discovery and characterization. Tailored for researchers, scientists, and drug development professionals, this document outlines the early methodologies, presents key quantitative data, and illustrates the logical workflows that defined the initial understanding of this important natural product.

Historical Context: The Dawn of Glucosinolate Chemistry

The mid-20th century marked a period of intense investigation into the chemical constituents of the Brassicaceae family. The characteristic pungent flavor of many of these plants was known to be due to the enzymatic hydrolysis of a group of sulfur-containing glucosides, which would later be named glucosinolates. The foundational work on the structure of sinigrin, a prominent glucosinolate, by Ettlinger and Lundeen in 1956, laid the groundwork for the structural elucidation of other members of this class[1]. It was in this scientific climate that the quest to identify the array of glucosinolates in various Brassica species, including the precursor to 4-pentenyl isothiocyanate, gained momentum.

The Identification of this compound

While a single definitive publication marking the absolute "first" identification of this compound (also known by its systematic name, 4-pentenyl glucosinolate) is not readily apparent in the compiled historical literature, the work of Danish chemists Anders Kjær and his collaborators throughout the 1950s and 1960s was pivotal. Their systematic investigation of isothiocyanates, the enzymatic hydrolysis products of glucosinolates, from various plant sources was instrumental. The identification of 4-pentenyl isothiocyanate from Cochlearia officinalis strongly implied the existence of its parent glucoside, this compound, within the plant. The general structure of glucosinolates was by then established, and the identification of a specific isothiocyanate allowed for the confident deduction of the corresponding glucosinolate's side chain structure.

Physicochemical and Quantitative Data

Early research on this compound and related glucosinolates focused on determining their fundamental chemical and physical properties. The following table summarizes key quantitative data, compiled from historical and modern sources for a comprehensive overview.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₉S₂ | PubChem |

| Molecular Weight | 387.43 g/mol | PubChem |

| Melting Point | Not available from historical sources | - |

| Optical Rotation | Not available from historical sources | - |

| Solubility | Soluble in water, sparingly soluble in ethanol | General glucosinolate properties |

Experimental Protocols of the Era

The identification of this compound in the mid-20th century relied on a combination of meticulous extraction, purification, and analytical techniques that were state-of-the-art for their time.

Extraction of Glucosinolates

The initial step involved the extraction of glucosinolates from plant material, typically seeds or leaves of Brassica species. A common procedure is outlined below:

-

Plant Material Preparation: Seeds were finely ground, and fresh leaves were macerated to facilitate solvent penetration.

-

Enzyme Inactivation: To prevent enzymatic hydrolysis of the glucosinolates by myrosinase, the plant material was often treated with boiling ethanol (70-80%) for a short period. This crucial step ensured the isolation of the intact glucoside.

-

Solvent Extraction: The treated plant material was then exhaustively extracted with aqueous ethanol or methanol. This process was typically carried out at room temperature over an extended period or with gentle heating.

-

Initial Purification: The crude extract was often concentrated under reduced pressure. A key step in early purification involved the precipitation of impurities. This was sometimes achieved by adding a solution of a lead salt (e.g., lead acetate), which would precipitate proteins and other interfering substances. The excess lead was then removed by treatment with hydrogen sulfide or sulfate ions.

Purification by Ion-Exchange Chromatography

The development of ion-exchange chromatography in the 1950s revolutionized the purification of charged molecules like glucosinolates.

-

Resin Preparation: Anion-exchange resins, such as Amberlite or Dowex, were commonly used. The resin was prepared by washing with acid, base, and then water to ensure it was in the desired counter-ion form (e.g., acetate or formate).

-

Column Chromatography: The crude glucosinolate extract was applied to a column packed with the prepared anion-exchange resin. The negatively charged sulfate group of the glucosinolates would bind to the positively charged resin.

-

Washing: The column was washed with water or a low-concentration buffer to remove neutral and positively charged impurities.

-

Elution: The purified glucosinolates were then eluted from the column using a solution of a salt with a high affinity for the resin, such as potassium chloride or a strong buffer.

Analysis and Structural Elucidation

Pioneered for glucosinolates by Schultz and Gmelin, paper chromatography was a primary tool for the separation and tentative identification of these compounds.

-

Sample Application: A concentrated solution of the purified glucosinolate fraction was spotted onto a strip of filter paper (e.g., Whatman No. 1).

-

Development: The chromatogram was developed by allowing a solvent system (e.g., n-butanol:acetic acid:water) to move up or down the paper. The different glucosinolates would migrate at different rates depending on their polarity.

-

Visualization: The separated glucosinolates were visualized by spraying the paper with a reagent that would react to produce a colored spot. A common reagent was silver nitrate, which would react with the sulfur-containing compounds. The position of the spot (Rf value) was compared to that of known standards.

The definitive structural information for the side chain of a glucosinolate was obtained by analyzing its enzymatic hydrolysis product.

-

Myrosinase Hydrolysis: The purified glucosinolate was treated with a preparation of myrosinase, an enzyme typically extracted from mustard seeds. This would cleave the glucose moiety and lead to the formation of the corresponding isothiocyanate (in the case of this compound, 4-pentenyl isothiocyanate).

-

Isothiocyanate Extraction: The volatile isothiocyanate was often separated from the reaction mixture by steam distillation or solvent extraction.

-

Derivative Formation: To facilitate identification, the isothiocyanate was often converted into a crystalline derivative, such as a thiourea, by reaction with ammonia or an amine. The melting point of this derivative could then be compared with that of a synthetically prepared standard.

Logical Workflow for Identification

The logical process for identifying a novel glucosinolate like this compound during this historical period can be visualized as a sequential workflow.

Caption: Historical workflow for glucosinolate identification.

Biosynthesis: A Later Understanding

It is important to note that the biosynthetic pathway of glucosinolates was not understood at the time of this compound's initial identification. The focus was on the chemical structure and properties of the isolated natural product. The intricate enzymatic steps leading to the formation of the glucosinolate core structure and the side-chain elongation from amino acid precursors were elucidated much later through advanced biochemical and genetic studies.

Caption: Simplified modern view of glucosinolate biosynthesis.

Conclusion

The identification of this compound was a product of the systematic and rigorous application of chemical techniques prevalent in the mid-20th century. The combination of classical extraction and purification methods with the then-emerging technology of chromatography allowed for the isolation and characterization of this and many other glucosinolates. This historical perspective not only highlights the ingenuity of early natural product chemists but also provides a valuable context for contemporary research into the biological activities and potential therapeutic applications of these fascinating compounds. The foundational knowledge established during this era continues to underpin modern investigations in phytochemistry, drug discovery, and plant science.

References

The Role of Glucobrassicanapin in Plant Defense: A Technical Guide to Abiotic and Biotic Stress Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassica species such as rapeseed (Brassica napus) and various cultivars of Brassica oleracea and Brassica rapa, plays a pivotal role in the plant's defense against a range of environmental challenges.[1][2] Like other glucosinolates, this compound itself is a relatively inert precursor. However, upon tissue damage caused by herbivore feeding, pathogen invasion, or mechanical stress, it is hydrolyzed by the endogenous enzyme myrosinase. This reaction releases a cascade of bioactive compounds, most notably pent-4-enyl isothiocyanate, which is a potent deterrent and toxin to a variety of organisms.[3] This technical guide provides an in-depth analysis of the current understanding of this compound's function in mediating plant responses to both abiotic and biotic stressors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound in Response to Abiotic Stress

Plants continuously adapt their metabolism in response to unfavorable environmental conditions. The accumulation and modulation of this compound levels are integral to this adaptive response, particularly under drought, salinity, and temperature stress.

Drought Stress

Water deficit is a significant abiotic stress that triggers a cascade of physiological and biochemical changes in plants. Studies have shown that drought stress can lead to an increase in the concentration of total glucosinolates, including this compound, in the leaves of various Brassica species.[4] This accumulation is thought to contribute to osmotic adjustment and the protection of cellular structures under water-limited conditions. For instance, in Brassica rapa, drought-stressed plants exhibited higher levels of this compound compared to control plants, which may be linked to the regulation of stomatal closure to minimize water loss.[5]

Salinity and Temperature Stress

High salinity and extreme temperatures also modulate glucosinolate profiles in Brassica plants. Increased salt concentrations have been shown to elevate total glucosinolate content as part of the plant's secondary metabolic response to ion-specific stress and osmotic imbalance.[6][7] Similarly, both high and low temperature stress can influence the biosynthesis and accumulation of glucosinolates, although the specific changes in this compound can vary depending on the plant species, developmental stage, and the duration and severity of the stress.[8]

Quantitative Data on this compound under Abiotic Stress

The following table summarizes findings on the quantitative changes in this compound concentration in response to various abiotic stressors.

| Plant Species | Tissue | Abiotic Stressor | Change in this compound Concentration | Reference |

| Brassica oleracea var. cross (CCP4) | Leaves | Drought (irrigated vs. non-irrigated) | 100.6 µmol/g d.w. (irrigated) vs. not detected (non-irrigated) | [4] |

| Brassica rapa ssp. pekinensis | Leaves | Drought | Abundantly found in drought-stressed plants compared to controls | [5] |

| Brassica napus | Leaves | Prolonged Heat Stress | No significant change reported for this compound | [8] |

This compound in Response to Biotic Stress

The "mustard oil bomb" defense system, initiated by the hydrolysis of glucosinolates, is a primary mechanism by which Brassica plants defend against herbivores and pathogens.

Insect Herbivory

The breakdown products of this compound, particularly pent-4-enyl isothiocyanate, are known to be toxic or deterrent to generalist herbivores.[9] However, specialist herbivores that have co-evolved with Brassica plants may use these compounds as feeding or oviposition stimulants.[10] The concentration of this compound can be altered in response to insect feeding, often as part of an induced defense response mediated by signaling molecules like jasmonic acid.[4][9]

Pathogen Infection

Fungal and bacterial pathogens can also trigger changes in glucosinolate profiles. Infection of Brassica rapa with the fungal pathogens Leptosphaeria maculans and Fusarium oxysporum has been shown to induce the accumulation of aliphatic glucosinolates, including this compound. This response is cultivar- and pathogen-specific, suggesting a complex interaction between the plant's defense system and the invading pathogen.

Quantitative Data on this compound under Biotic Stress

The following table summarizes findings on the quantitative changes in this compound concentration in response to various biotic stressors.

| Plant Species | Tissue | Biotic Stressor | Change in this compound Concentration | Reference |

| Brassica rapa (cv. Herfstraap) | Not specified | Fungal infection (Leptosphaeria maculans) | Accumulation observed | |

| Brassica rapa (cv. Herfstraap) | Not specified | Fungal infection (Fusarium oxysporum) | Accumulation observed | |

| Brassica oleracea | Leaves | Generalist and Specialist Herbivores | Varied responses depending on herbivore and glucosinolate profile | [10] |

Signaling Pathways Involving this compound Breakdown Products

Upon tissue damage, this compound is hydrolyzed by myrosinase into pent-4-enyl isothiocyanate. While the specific signaling cascade for pent-4-enyl isothiocyanate in plants is not fully elucidated, it is proposed to follow a general pathway for aliphatic isothiocyanates, which involves the activation of downstream defense responses. This is often interconnected with major plant defense signaling hormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), as well as mitogen-activated protein kinase (MAPK) cascades.[11][12]

Isothiocyanates can act as signaling molecules that trigger a series of defense responses, including the expression of defense-related genes, production of phytoalexins, and reinforcement of the cell wall. The MAPK signaling cascade is a common downstream pathway activated by various stress signals, leading to the phosphorylation of transcription factors and the subsequent regulation of gene expression.[2][11]

Experimental Protocols

Extraction and Analysis of this compound

The quantitative analysis of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) after a standardized extraction and desulfation procedure.

1. Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize the frozen tissue to a constant weight and grind into a fine powder.

2. Extraction:

-

Weigh approximately 100 mg of lyophilized plant powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol and an internal standard (e.g., sinigrin).

-

Incubate at 75°C for 10 minutes to inactivate myrosinase.

-

Centrifuge at 13,000 rpm for 5 minutes and collect the supernatant.

-

Repeat the extraction on the pellet with another 1 mL of 70% methanol.

-

Combine the supernatants.

3. Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Load the combined supernatant onto the column.

-

Wash the column with water and then with a buffer (e.g., 20 mM sodium acetate).

-

Add a purified sulfatase solution (e.g., from Helix pomatia) and incubate overnight at room temperature. This step removes the sulfate group from the glucosinolates, which is necessary for HPLC analysis.

4. Elution and HPLC Analysis:

-

Elute the desulfoglucosinolates from the column with ultrapure water.

-

Analyze the eluate using a reverse-phase HPLC system with a C18 column and a UV detector (typically at 229 nm).

-

Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve of known concentrations.

References

- 1. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The interplay of RALF structural and signaling functions in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonic Acid-Induced Changes in Brassica oleracea Affect Oviposition Preference of Two Specialist Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

Glucobrassicanapin: A Precursor to the Bioactive Isothiocyanate 4-Pentenyl Isothiocyanate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucosinolates, a class of secondary metabolites prevalent in Brassica vegetables, are precursors to biologically active isothiocyanates. This technical guide focuses on glucobrassicanapin, a specific aliphatic glucosinolate, and its hydrolysis product, 4-pentenyl isothiocyanate. Upon tissue damage, the enzyme myrosinase catalyzes the conversion of this compound into 4-pentenyl isothiocyanate, a compound with significant therapeutic potential. This document provides a comprehensive overview of the enzymatic conversion process, the bioactive properties of 4-pentenyl isothiocyanate, and the underlying molecular mechanisms of action, with a particular focus on its anticancer, antioxidant, and anti-inflammatory activities. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are provided to facilitate further research and drug development efforts in this area.

Introduction

Cruciferous vegetables of the Brassica family are rich sources of glucosinolates, which are sulfur-containing plant secondary metabolites. These compounds themselves are biologically inert but are converted into bioactive isothiocyanates upon enzymatic hydrolysis by myrosinase, an enzyme that is physically separated from glucosinolates in intact plant cells.[1] This conversion is initiated by tissue damage, such as chewing or cutting.[2]

This compound (4-pentenyl glucosinolate) is an aliphatic glucosinolate found in various Brassica species, including turnips (Brassica rapa).[3] Its hydrolysis yields 4-pentenyl isothiocyanate, a volatile compound with a characteristic pungent flavor.[4] Emerging research suggests that 4-pentenyl isothiocyanate, like other isothiocyanates such as sulforaphane and phenethyl isothiocyanate (PEITC), possesses a range of health-promoting properties, including anticancer, antioxidant, and anti-inflammatory effects.[5][6] This guide will delve into the scientific basis for these activities and provide the necessary technical details for its study.

Enzymatic Conversion of this compound to 4-Pentenyl Isothiocyanate

The conversion of this compound to 4-pentenyl isothiocyanate is a classic example of the glucosinolate-myrosinase system. When the plant tissue is disrupted, myrosinase comes into contact with this compound, cleaving the β-thioglucosidic bond. This releases an unstable aglycone, which then spontaneously rearranges to form 4-pentenyl isothiocyanate.

Figure 1: Enzymatic conversion of this compound.

Bioactive Properties of 4-Pentenyl Isothiocyanate

While research specifically on 4-pentenyl isothiocyanate is less extensive than on other isothiocyanates, the available data, in conjunction with the well-established properties of structurally similar compounds, points to significant bioactivity.

Anticancer Activity

Isothiocyanates are well-documented for their cancer chemopreventive effects.[7] These effects are often attributed to their ability to induce phase II detoxification enzymes, inhibit cell proliferation, and promote apoptosis in cancer cells.[5] While specific IC50 values for 4-pentenyl isothiocyanate against a wide range of cancer cell lines are not yet comprehensively documented in publicly accessible databases, studies on similar isothiocyanates provide a strong rationale for its potential anticancer efficacy.

Table 1: Anticancer Activity of Structurally Related Isothiocyanates

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Allyl isothiocyanate | HL-60 (Leukemia) | ~5 | [5] |

| Benzyl isothiocyanate | HL-60 (Leukemia) | ~2.5 | [5] |

| Phenethyl isothiocyanate | PC-3 (Prostate) | 9.02 | [8] |

| Phenethyl isothiocyanate | MCF-7 (Breast) | 7.2 |[8] |

Note: This table presents data for structurally related isothiocyanates to infer the potential activity of 4-pentenyl isothiocyanate. Further research is needed to establish its specific IC50 values.

Antioxidant Activity

The antioxidant properties of isothiocyanates are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Table 2: Antioxidant Capacity of Isothiocyanate-Containing Extracts

| Assay | Sample | Result | Reference |

|---|---|---|---|

| DPPH IC50 | Ethyl acetate extract of Brassica | ~45 µg/mL | [1] |

| ORAC | Ethyl acetate extract of Brassica | High correlation with phenolic content |[1] |

Note: Data from extracts containing a mixture of bioactive compounds, including isothiocyanates. Specific antioxidant values for pure 4-pentenyl isothiocyanate require further investigation.

Anti-inflammatory Activity

Isothiocyanates have demonstrated potent anti-inflammatory effects, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[11]

Table 3: Anti-inflammatory Markers Modulated by Isothiocyanates

| Isothiocyanate | Marker | Effect | Cell Type | Reference |

|---|---|---|---|---|

| Phenethyl isothiocyanate | COX-2 expression | Decrease | Macrophages | [12] |

| Phenethyl isothiocyanate | TNF-α production | Decrease | Macrophages | [12] |

| Phenethyl isothiocyanate | IL-6 production | Decrease | Macrophages | [12] |

| Various Synthetic ITCs | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduction | HT-29-N9 |[7] |

Note: This table highlights the anti-inflammatory effects of other isothiocyanates, suggesting a similar potential for 4-pentenyl isothiocyanate.

Signaling Pathways

Nrf2-Mediated Antioxidant Response

Figure 2: Nrf2-mediated antioxidant signaling pathway.

NF-κB-Mediated Anti-inflammatory Response

Figure 3: NF-κB-mediated inflammatory signaling pathway.

Experimental Protocols

Extraction and Quantification of this compound

A robust method for the analysis of glucosinolates involves their extraction, purification, and subsequent quantification by High-Performance Liquid Chromatography (HPLC).[2][13]

Protocol: HPLC Analysis of this compound

-

Sample Preparation: Freeze-dry plant material and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered sample.

-

Add 1 mL of boiling 80% methanol to inactivate myrosinase.[14]

-

Vortex vigorously and incubate at 80°C for 5 minutes.

-

Centrifuge and repeat the extraction on the pellet.

-

Pool the supernatants.

-

-

Purification:

-

Elution and Quantification:

Enzymatic Conversion and Quantification of 4-Pentenyl Isothiocyanate

The quantification of volatile isothiocyanates is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[17]

Protocol: GC-MS Analysis of 4-Pentenyl Isothiocyanate

-

Enzymatic Hydrolysis:

-

Homogenize fresh plant material in water to allow for myrosinase activity.

-

Incubate the homogenate to ensure complete conversion of this compound.

-

-

Extraction:

-

Extract the resulting isothiocyanates with a non-polar solvent such as dichloromethane (CH2Cl2).[17]

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).[18]

-

Use a temperature program to separate the volatile compounds.

-

Identify 4-pentenyl isothiocyanate based on its mass spectrum and retention time compared to an authentic standard.

-

Experimental Workflow

The following diagram outlines a typical workflow for the investigation of this compound and its bioactive product.

Figure 4: General experimental workflow.

Conclusion

This compound serves as a precursor to the bioactive compound 4-pentenyl isothiocyanate. Drawing parallels from the well-studied activities of other isothiocyanates, 4-pentenyl isothiocyanate holds significant promise as a therapeutic agent, particularly in the realms of cancer prevention, antioxidant defense, and anti-inflammatory applications. The methodologies and pathways detailed in this guide provide a framework for researchers and drug development professionals to further explore and harness the potential of this natural compound. Further targeted research is essential to fully elucidate the specific bioactivities and mechanisms of 4-pentenyl isothiocyanate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-pentenyl isothiocyanate, 18060-79-2 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

An In-Depth Technical Guide to Aliphatic Glucosinolate Biosynthesis and Glucobrassicanapin

Introduction

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in plants of the order Brassicales, which includes economically important crops like broccoli, cabbage, and mustard, as well as the model organism Arabidopsis thaliana.[1][2] These compounds and their hydrolysis products play crucial roles in plant defense against herbivores and pathogens and contribute to the characteristic pungent flavors of these vegetables.[3][4] Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which are of significant interest to the pharmaceutical industry for their potential anticarcinogenic properties.[3][5][6]

Glucosinolates are categorized into three main groups based on their precursor amino acid: aliphatic, indolic, and aromatic.[3] This guide provides a comprehensive technical overview of the biosynthesis of aliphatic glucosinolates, which are derived from methionine, with a specific focus on Glucobrassicanapin (4-pentenyl glucosinolate), a prominent GSL found in many Brassica species.[6] We will delve into the multi-stage biosynthetic pathway, its complex regulatory networks involving transcriptional and signaling pathways, quantitative data, and detailed experimental protocols for analysis.

The Aliphatic Glucosinolate Biosynthetic Pathway

The biosynthesis of aliphatic glucosinolates is a well-defined process that can be divided into three distinct phases: (i) amino acid side-chain elongation, (ii) formation of the core glucosinolate structure, and (iii) secondary modifications of the side chain.[3][7]

Phase 1: Side-Chain Elongation of Methionine

The journey from the primary amino acid methionine to various aliphatic glucosinolates begins with an iterative chain elongation cycle, which adds methylene groups to the side chain.[1] This process occurs primarily in the chloroplast, with the initial deamination step happening in the cytosol.[1][8]

-

Deamination: Methionine is first deaminated to its corresponding 2-oxo acid by the enzyme branched-chain amino acid aminotransferase 4 (BCAT4) in the cytosol.[1][8]

-

Condensation: The 2-oxo acid is transported into the chloroplast and undergoes condensation with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAMS) .[1][9] Different MAMS enzymes can determine the final chain length; for instance, in Arabidopsis, MAM1 primarily produces short-chain GSLs, while MAM3 can catalyze the formation of a wider range of chain lengths.[9][10]

-

Isomerization & Decarboxylation: The resulting 2-malate derivative is then isomerized by isopropylmalate isomerase (IPMI) and subsequently undergoes oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH) .[1][8] This step yields a 2-oxo acid that is elongated by one methylene group.

-

Iteration or Exit: The elongated 2-oxo acid can either re-enter the cycle for further elongation or be transaminated by BCAT3 to form the corresponding chain-elongated amino acid (e.g., homomethionine), which then proceeds to the next phase of biosynthesis.[1]

Phase 2: Core Glucosinolate Structure Formation

The formation of the core glucosinolate structure is a series of reactions shared by aliphatic, aromatic, and indolic GSLs, which takes place in the cytosol.[1][8]

-

Aldoxime Formation: The chain-elongated amino acid is converted into its corresponding aldoxime by cytochrome P450 enzymes of the CYP79 family . Specifically, CYP79F1 and CYP79F2 are responsible for converting elongated methionine derivatives.[1][10]

-

aci-Nitro/Nitrile Oxide Formation: The aldoxime is then oxidized by another set of cytochrome P450s, the CYP83 family . For aliphatic aldoximes, this step is catalyzed by CYP83A1 .[1][8]

-

Sulfur Donation: The product is conjugated to glutathione, which acts as a sulfur donor, and is subsequently cleaved by a C-S lyase, SUR1 , to form a thiohydroximic acid.[1][11]

-

Glycosylation: The thiohydroximic acid is S-glycosylated by UDP-glucosyltransferase (UGT) family 74 enzymes (specifically UGT74C1 for methionine-derived molecules) to form a desulfoglucosinolate.[1]

-

Sulfation: In the final step, the desulfoglucosinolate is sulfated by sulfotransferases (SOTs) , using 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as the sulfate donor, to yield the final glucosinolate molecule.[1][11]

Phase 3: Secondary Side-Chain Modifications

The diversity of aliphatic glucosinolates, including this compound, arises from secondary modifications to the side chain of the parent methylthioalkyl glucosinolates.[9] These reactions can include oxidation, hydroxylation, and elimination.[11] For this compound (4-pentenyl GSL), the precursor is a C5-elongated methionine derivative. The formation of the alkenyl side chain is controlled by 2-oxoglutarate-dependent dioxygenases , specifically enzymes encoded by the AOP (Alkenyl Hydroxalkyl Producing) locus.[12]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene Duplication in the Diversification of Secondary Metabolism: Tandem 2-Oxoglutarate–Dependent Dioxygenases Control Glucosinolate Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary significance of Glucobrassicanapin in cruciferous vegetables

An In-Depth Technical Guide on the Evolutionary Significance of Glucobrassicanapin in Cruciferous Vegetables

Introduction: The Glucosinolate Defense System

Cruciferous vegetables (family Brassicaceae) are characterized by a unique chemical defense system known as the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb".[1] Glucosinolates (GSLs) are sulfur-containing secondary metabolites that serve as precursors to biologically active compounds.[2][3] When plant tissue is damaged by herbivores or pathogens, the enzyme myrosinase, which is physically separated from GSLs in intact cells, comes into contact with them.[1][4] This interaction triggers the hydrolysis of GSLs into various defense compounds, primarily isothiocyanates, which are toxic or deterrent to a wide range of organisms.[1][5] This chemical arsenal is a classic example of co-evolution between plants and their attackers, driving diversification in both.[6]

This compound (GBN) is an aliphatic glucosinolate derived from the amino acid methionine after undergoing a three-carbon chain elongation.[2][7] It is one of nearly 200 identified GSLs and is commonly found in various Brassica species, including Brassica rapa (e.g., Chinese cabbage, turnip) and Brassica napus (rapeseed).[2][8][9] Its prevalence and the variation in its concentration across different species and cultivars highlight its evolutionary role in mediating plant-environment interactions.

Biosynthesis of this compound

The biosynthesis of aliphatic glucosinolates like this compound is a multi-step process that has been extensively studied, primarily in the model organism Arabidopsis thaliana.[2] The pathway can be divided into three main stages:

-

Amino Acid Chain Elongation: The precursor, methionine, undergoes a series of deamination, condensation, isomerization, oxidative decarboxylation, and transamination reactions.[2] Key enzymes in this stage include methylthioalkylmalate synthases (MAM), isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMDH).[2] For this compound, this process adds three methylene groups to the methionine side chain, forming dihomomethionine.

-

Formation of the Core Glucosinolate Structure: The elongated amino acid is converted into an aldoxime by cytochrome P450 enzymes of the CYP79 family.[2] This is followed by oxidation to an activated form by CYP83 enzymes, conjugation to a sulfur donor, and subsequent glucosylation to form the core desulfo-glucosinolate structure.[2]

-

Secondary Side-Chain Modification: The final step involves sulfation by a sulfotransferase to produce the mature this compound molecule.[10]

Evolutionary Significance and Ecological Role

The diversity of glucosinolate profiles across the Brassicaceae is a result of strong selective pressures from herbivores and pathogens.[11][12] The evolutionary trajectory of this defense system involves gene duplication, loss, and neofunctionalization, leading to a wide array of chemical structures tailored to specific ecological challenges.[6][13]

3.1 Defense Against Herbivores this compound, through its hydrolysis product 4-pentenyl isothiocyanate, serves as a potent defense against generalist herbivores.[1] Isothiocyanates are highly reactive compounds that can cause cellular damage in insects, acting as feeding deterrents or toxins.[5][14] The bitter taste associated with this compound and other glucosinolates in Chinese cabbage is a direct defense mechanism that deters feeding by animals.[15] While generalists are often repelled, some specialist herbivores have evolved mechanisms to overcome the mustard oil bomb, such as diverting the hydrolysis reaction to produce less toxic nitriles instead of isothiocyanates.[1] This ongoing chemical arms race is a primary driver of glucosinolate evolution.

3.2 Resistance to Pathogens Glucosinolate hydrolysis products also exhibit broad-spectrum activity against microbial pathogens, including fungi and bacteria.[5][16][17] Isothiocyanates can inhibit microbial growth, making the plant less susceptible to infection.[5] The accumulation of glucosinolates, including this compound, can be induced in response to pathogen attack, a process regulated by plant defense signaling pathways.[2][17] The specific blend and concentration of glucosinolates can determine the outcome of a plant-pathogen interaction, creating selective pressure for novel GSL profiles.[16]

Quantitative Data: this compound Content

The concentration of this compound varies significantly among different cruciferous vegetables, and even between cultivars of the same species.[18][19] This variation is a reflection of the genetic diversity within the Brassicaceae family, shaped by both natural selection and human-driven agricultural breeding.[9][20] The table below summarizes reported concentrations in several Brassica species.

| Species | Cultivar/Type | Tissue | This compound Content (µmol/kg DW) | Reference(s) |

| Brassica rapa ssp. pekinensis | Various Germplasms | Leaf | 545.60 to 10,344.70 | [15] |

| Brassica rapa | Vegetable Turnip | Leaf | ~1500 (converted from FW) | [19] |

| Brassica rapa | Chinese Cabbage | Leaf | ~2000 (converted from FW) | [18] |

| Brassica napus ssp. pabularia | Leaf Rape | Leaf | Not specified, but a major GSL | [21] |

| Brassica juncea | Mustard Greens | Seed | Minor component (~0.7% of total GSL) | [22] |

Note: Values converted from fresh weight (FW) to dry weight (DW) are approximate, assuming a 90% moisture content.

Regulation via Signaling Pathways

The production and accumulation of glucosinolates are not static but are dynamically regulated in response to environmental cues, particularly herbivore and pathogen attacks.[23] This regulation is mediated by a complex network of plant hormone signaling pathways, primarily involving Jasmonic Acid (JA), Salicylic Acid (SA), and Ethylene (ET).[17][23]

-

Jasmonic Acid (JA): Generally associated with defense against chewing insects and necrotrophic pathogens. Exogenous application of JA or its derivatives can induce the expression of glucosinolate biosynthesis genes, leading to increased accumulation.[2][23]

-

Salicylic Acid (SA): Primarily involved in defense against biotrophic pathogens.[23] There is often an antagonistic relationship (crosstalk) between the SA and JA pathways, allowing the plant to fine-tune its defense response to a specific threat.[23]

-

Ethylene (ET): Often acts synergistically with JA to regulate defense responses against certain pathogens and insects.[23]

Experimental Protocols

The accurate quantification of this compound is crucial for both research and breeding programs. The most common approach involves extraction, purification, desulfation, and analysis by High-Performance Liquid Chromatography (HPLC).[24][25]

6.1 Methodology for Glucosinolate Analysis

-

Sample Preparation: Plant material (e.g., leaves, seeds) is flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to prevent enzymatic degradation.[25] The dried tissue is then ground into a fine powder.

-

Extraction: A known mass of the powdered sample is extracted with a boiling methanol/water solution (typically 70% or 80% methanol).[25][26] The high temperature is critical for inactivating myrosinase enzymes, preserving the intact glucosinolates.[25] An internal standard (e.g., sinigrin) is often added at this stage for accurate quantification.

-

Purification and Desulfation: The crude extract is loaded onto an anion-exchange column (e.g., DEAE Sephadex).[25][27] Interfering compounds are washed away, and the bound glucosinolates are then treated on-column with a sulfatase enzyme. This enzyme specifically cleaves the sulfate group, converting the glucosinolates into their desulfo- (ds-) forms.[25][27]

-

Elution and Analysis: The ds-GSLs are eluted from the column with ultrapure water.[25] The eluate is then analyzed using reverse-phase HPLC with a UV detector (RP-HPLC-UV) or, for greater sensitivity and structural confirmation, with a mass spectrometer (LC-MS).[24][27]

-

Quantification: Peaks are identified by comparing their retention times to those of known standards.[28] The concentration is calculated based on the peak area relative to the internal standard, using established relative response factors for each specific glucosinolate.[25][28]

Conclusion

This compound is an integral component of the sophisticated chemical defense system of many cruciferous vegetables. Its evolutionary significance stems from its role in mediating interactions with a host of antagonists, including insect herbivores and microbial pathogens. The biosynthesis of this compound is tightly regulated by defense signaling networks, allowing for an adaptive response to biotic threats. The genetic variation in its concentration across Brassica species reflects a dynamic evolutionary history shaped by co-evolutionary arms races. Understanding the genetics, biosynthesis, and ecological function of this compound is not only critical for elucidating fundamental principles of plant evolution but also provides a valuable molecular target for crop improvement, aiming to enhance pest resistance and modulate the flavor profiles of these important vegetables.

References

- 1. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A metabolic pathway for activation of dietary glucosinolates by a human gut symbiont - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcirc.org [gcirc.org]

- 6. Frontiers | Evolution and comparative transcriptome analysis of glucosinolate pathway genes in Brassica napus L. [frontiersin.org]

- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of glucosinolates in Brassicaceae vegetables grown in Japan [jstage.jst.go.jp]

- 9. research.wur.nl [research.wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Convergence and constraint in glucosinolate evolution across the Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Extraction, profiling and bioactivity analysis of volatile glucosinolates present in oil extract of Brassica juncea var. raya - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Glucosinolate diversity in seven field-collected Brassicaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]

- 25. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

Glucobrassicanapin Metabolism in Arabidopsis thaliana: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicanapin, an aliphatic glucosinolate found in Arabidopsis thaliana and other Brassicaceae, plays a significant role in plant defense and has garnered interest for its potential applications in agriculture and human health. Understanding the intricate metabolic network governing its biosynthesis, catabolism, and regulation is crucial for harnessing its bioactive properties. This technical guide provides a comprehensive overview of this compound metabolism in the model organism Arabidopsis thaliana. It details the enzymatic steps of its biosynthesis from the amino acid methionine, the regulatory networks involving transcription factors and hormonal signaling, and the catabolic pathways initiated upon tissue damage. This guide also presents key quantitative data, detailed experimental protocols for the analysis of this compound and related compounds, and visual representations of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of the order Brassicales, which includes the model plant Arabidopsis thaliana and many economically important crops like broccoli, cabbage, and rapeseed.[1] These compounds are integral to the plant's defense system against herbivores and pathogens.[1] Upon tissue disruption, glucosinolates are hydrolyzed by the enzyme myrosinase, producing a variety of bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[1]

This compound (4-pentenyl glucosinolate) is an aliphatic glucosinolate derived from the amino acid methionine after a three-cycle chain elongation process. Its metabolism, from biosynthesis to catabolism, is a tightly regulated process involving a suite of enzymes, transporters, and regulatory proteins. This guide provides a detailed exploration of the molecular mechanisms underlying this compound metabolism in Arabidopsis thaliana.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: (1) side-chain elongation of the precursor amino acid, methionine; (2) formation of the core glucosinolate structure; and (3) secondary modifications of the side chain.

Side-Chain Elongation of Methionine

The carbon backbone of this compound is derived from methionine, which undergoes a series of chain elongation cycles. Each cycle adds a methylene group (-CH2-) to the amino acid side chain. This compound, with a five-carbon side chain, is the product of three such elongation cycles. The key enzymes involved in this process are:

-

Branched-chain aminotransferases (BCATs): These enzymes catalyze the initial deamination of methionine and the final transamination of the elongated 2-oxo acid.

-

Methylthioalkylmalate synthases (MAMs): MAM1 and MAM3 are crucial for the condensation of acetyl-CoA with the 2-oxo acid, which is the committed step in each elongation cycle.[2]

-

Isopropylmalate isomerases (IPMIs)

-

Isopropylmalate dehydrogenases (IPMDHs)

Formation of the Core Glucosinolate Structure

Following chain elongation, the resulting amino acid, homomethionine, is converted into the core glucosinolate structure through a series of reactions catalyzed by:

-

Cytochrome P450 monooxygenases (CYPs): Specifically, CYP79F1 and CYP79F2 are responsible for the conversion of chain-elongated methionine derivatives to their corresponding aldoximes.[3][4] CYP79F1 can metabolize mono- to hexahomomethionine, while CYP79F2 is specific for longer-chain substrates.[3][4] Subsequently, CYP83A1 converts the aldoximes to thiohydroximates.

-

C-S lyase (SUR1): This enzyme cleaves the S-alkylthiohydroximate to produce a thiohydroximate.

-

UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1): This enzyme glucosylates the thiohydroximate to form a desulfoglucosinolate.

-

Sulfotransferase (SOT): Finally, a sulfotransferase catalyzes the sulfation of the desulfoglucosinolate to produce this compound.

Regulatory Network of this compound Biosynthesis

The biosynthesis of aliphatic glucosinolates, including this compound, is transcriptionally regulated by a network of transcription factors, primarily from the R2R3-MYB family.

-

MYB28, MYB29, and MYB76: These transcription factors are key positive regulators of the aliphatic glucosinolate biosynthesis genes.[5] The myb28myb29 double mutant exhibits a significant reduction in the accumulation of aliphatic glucosinolates.[6]

-

Hormonal Regulation: Jasmonic acid (JA) and its derivatives are known to induce the expression of glucosinolate biosynthesis genes, leading to increased accumulation of these defense compounds upon herbivory or pathogen attack. Brassinosteroids have also been shown to regulate glucosinolate biosynthesis.

Catabolism of this compound

In intact plant tissues, this compound and myrosinase are physically separated. Upon tissue damage, they come into contact, initiating the hydrolysis of this compound. This process, often referred to as the "mustard oil bomb," leads to the formation of an unstable aglycone.[1] Depending on the physiological conditions and the presence of specifier proteins, this aglycone can rearrange to form several bioactive products:

-

4-Pentenyl isothiocyanate: A potent electrophile with antimicrobial and insecticidal properties.

-

4-Pentenyl nitrile: The formation of nitriles is favored under certain conditions and is mediated by nitrile-specifier proteins (NSPs).

-

Thiocyanates and other minor products.

Quantitative Data

This compound Content in Different Tissues and Mutant Lines

The concentration of this compound varies significantly between different tissues and developmental stages of Arabidopsis thaliana, as well as in different genetic backgrounds.

| Plant Material | Tissue | This compound Content (µmol/g DW) | Reference |

| Brassica rapa (Turnip Greens) | Leaves | 1.83 ± 0.15 (Conventional) | [7] |

| Brassica rapa (Turnip Greens) | Leaves | 2.16 ± 0.13 (Organic) | [7] |

| Brassica rapa (Turnip Tops) | Leaves | 2.22 ± 0.10 (Conventional) | [7] |

| Brassica rapa (Turnip Tops) | Leaves | 2.15 ± 0.10 (Organic) | [7] |

| Brassica Crops | Seeds | 3.73 (Chinese cabbage) | [8] |

| Brassica Crops | Shoots | 0.44 (Cabbage) | [8][9] |

Gene Expression Levels of Biosynthesis Genes

The expression of genes involved in this compound biosynthesis is tightly regulated. The following table summarizes the relative expression levels of key biosynthetic genes in myb28 and myb28myb29 mutants compared to wild-type Col-0.

| Gene | Mutant | Relative Expression Level (log scale) | Reference |

| MAM1 | myb28 | ~ -0.5 | [5] |

| MAM1 | myb28myb29 | ~ -2.2 | [5] |

| MAM3 | myb28 | ~ -1.1 | [5] |

| MAM3 | myb28myb29 | ~ -2.1 | [5] |

| CYP83A1 | myb28 | ~ -0.2 | [5] |

| CYP83A1 | myb28myb29 | ~ -1.5 | [5] |

Experimental Protocols

Extraction and Analysis of this compound by HPLC-UV

This protocol describes the extraction of glucosinolates and their analysis as desulfo-glucosinolates using High-Performance Liquid Chromatography with UV detection.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

70% (v/v) Methanol

-

DEAE-Sephadex A-25

-

Sulfatase (from Helix pomatia)

-

Milli-Q water

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Internal standard (e.g., sinigrin)

Procedure:

-

Extraction:

-

Freeze-dry plant material and grind to a fine powder.

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol and the internal standard.

-

Incubate at 70°C for 10 minutes to inactivate myrosinase.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Apply the supernatant to the column. The glucosinolates will bind to the resin.

-

Wash the column with water to remove impurities.

-

Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature.

-